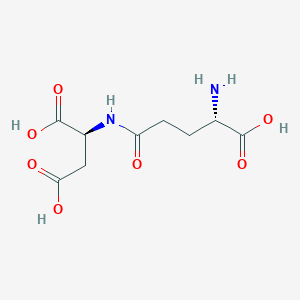

gamma-Glutamylaspartic acid

Vue d'ensemble

Description

NG-L-Glutamyl-L-aspartic acid, also known as glu-asp or NG-L-glutamyl-L-aspartate, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. NG-L-Glutamyl-L-aspartic acid exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Outside of the human body, NG-L-glutamyl-L-aspartic acid can be found in pulses. This makes NG-L-glutamyl-L-aspartic acid a potential biomarker for the consumption of this food product.

Applications De Recherche Scientifique

Biomedical Applications

1.1 Drug Delivery Systems

Gamma-Glutamylaspartic acid is recognized for its role in drug delivery systems, particularly in enhancing the solubility and bioavailability of therapeutic agents. Its ability to form stable complexes with drugs allows for improved pharmacokinetic profiles. Research indicates that this compound can facilitate the transport of drugs across biological membranes, thereby enhancing their therapeutic efficacy .

1.2 Neuroprotective Effects

Studies have shown that this compound exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. It acts as an antagonist at NMDA receptors, which are implicated in excitotoxicity associated with neuronal damage . This property opens avenues for developing neuroprotective agents that could mitigate cognitive decline.

1.3 Wound Healing and Tissue Engineering

The compound is also being investigated for its applications in wound healing and tissue engineering. Its biocompatibility and biodegradability make it suitable for use in scaffolds that support cell growth and tissue regeneration. Research has demonstrated that formulations containing this compound can enhance cellular adhesion and proliferation, critical factors in effective wound healing .

Drug Discovery Applications

2.1 Computational Modeling

In the realm of drug discovery, this compound is utilized in computational modeling to predict interactions with biological targets. This approach aids in identifying potential drug candidates and optimizing their structures for enhanced activity. The integration of this compound into computational frameworks has facilitated the design of multitarget-directed ligands with potential therapeutic effects against various diseases .

2.2 Structure-Based Drug Design

The compound's structural characteristics allow it to serve as a scaffold for developing new drugs targeting specific diseases. Its incorporation into structure-based drug design has been pivotal in creating novel compounds with improved efficacy against conditions like cancer and neurodegenerative disorders .

Agricultural Applications

3.1 Soil Health Improvement

This compound has been studied for its effects on soil health, particularly its role in enhancing water infiltration and retention in agricultural settings. Laboratory experiments have shown that applying this compound can significantly improve soil structure, leading to better water management and crop yields .

3.2 Fertilizer Enhancement

The compound can also be used to enhance the effectiveness of fertilizers. By promoting nutrient absorption through chelation processes, this compound can increase the availability of essential nutrients to plants, thus improving growth rates and overall agricultural productivity.

Data Tables

| Application Area | Specific Use Case | Results/Findings |

|---|---|---|

| Biomedical | Drug Delivery Systems | Enhanced solubility and bioavailability of drugs |

| Neuroprotection | NMDA receptor antagonism reduces excitotoxicity | |

| Wound Healing | Improved cellular adhesion and proliferation | |

| Drug Discovery | Computational Modeling | Identification of multitarget-directed ligands |

| Structure-Based Drug Design | Development of novel compounds | |

| Agricultural | Soil Health Improvement | Enhanced water infiltration and retention |

| Fertilizer Enhancement | Increased nutrient absorption |

Case Studies

- Neuroprotective Study : A study conducted on mice demonstrated that administration of this compound resulted in significant improvements in cognitive function post-exposure to neurotoxic agents, suggesting its potential as a therapeutic agent for Alzheimer's disease .

- Wound Healing Experiment : In vitro tests showed that scaffolds incorporating this compound led to a 30% increase in fibroblast proliferation compared to controls, indicating enhanced wound healing capabilities .

- Agricultural Field Trials : Field trials applying this compound to crops resulted in a 15% increase in yield due to improved soil moisture retention and nutrient uptake efficiency .

Analyse Des Réactions Chimiques

Enzymatic Hydrolysis by Gamma-Glutamyl Transpeptidase (GGT)

GGT catalyzes the cleavage of γ-glutamyl bonds in substrates like γ-glutamylaspartic acid. Key mechanistic insights include:

-

Reaction Mechanism :

GGT initiates nucleophilic attack on the γ-glutamyl bond via Thr-381, forming a transient acyl-enzyme intermediate before releasing glutamate .-

Kinetic parameters for similar substrates:

-

-

Specificity :

GGT exclusively hydrolyzes extracellular γ-glutamyl bonds where the glutamate moiety is unmodified . This suggests γ-Glu-Asp is a viable substrate, though direct kinetic data for this specific dipeptide remains unreported in the provided literature.

Synthetic Pathways for γ-Glutamyl Derivatives

γ-Glutamylaspartic acid can be synthesized via methods analogous to those used for related compounds:

-

N-Phthaloyl Anhydride Method :

A two-step, one-pot synthesis using -phthaloyl-L-glutamic acid anhydride (1 ) and aspartic acid :-

Anhydride Formation :

-

Reactants: L-glutamic acid + phthalic anhydride

-

Conditions: Solvent-free, 140°C, 10 min

-

Yield: High (exact % not specified for γ-Glu-Asp)

-

-

Acylation and Deprotection :

-

-

Yield Optimization :

For structurally similar γ-glutamyl-S-methyl-L-cysteine, yields reached 93% under optimized conditions .

Stability and Degradation

-

pH Sensitivity :

γ-Glutamyl-enzyme intermediates (like those formed during GGT catalysis) are labile under basic conditions, hydrolyzing rapidly at pH > 8 . -

Thermal Stability :

No direct data exists for γ-Glu-Asp, but related γ-glutamyl peptides degrade at temperatures > 60°C during synthesis .

Functional Modifications

-

Acetylation Effects :

Acetylation of lysine residues (e.g., Lys-99 in GGT) stabilizes γ-glutamyl-enzyme complexes, potentially altering hydrolysis rates of γ-glutamyl substrates .

Research Gaps and Inferences

While γ-glutamylaspartic acid’s specific reaction data is limited in the provided sources, its behavior can be extrapolated from studies on analogous compounds:

-

Enzymatic hydrolysis by GGT is likely but requires experimental validation.

-

Synthetic yields may vary depending on aspartic acid’s nucleophilicity and steric effects.

Propriétés

Numéro CAS |

16804-55-0 |

|---|---|

Formule moléculaire |

C9H14N2O7 |

Poids moléculaire |

262.22 g/mol |

Nom IUPAC |

(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C9H14N2O7/c10-4(8(15)16)1-2-6(12)11-5(9(17)18)3-7(13)14/h4-5H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18)/t4-,5-/m0/s1 |

Clé InChI |

JTJZAUVWVBUZAU-WHFBIAKZSA-N |

SMILES |

C(CC(=O)NC(CC(=O)O)C(=O)O)C(C(=O)O)N |

SMILES isomérique |

C(CC(=O)N[C@@H](CC(=O)O)C(=O)O)[C@@H](C(=O)O)N |

SMILES canonique |

C(CC(=O)NC(CC(=O)O)C(=O)O)C(C(=O)O)N |

melting_point |

192-195°C |

Key on ui other cas no. |

16804-55-0 |

Description physique |

Solid |

Synonymes |

gamma-Glu-Asp gamma-glutamylaspartic acid Glu-Asp glutamylaspartate LGLA |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.